

An In-Depth Technical Guide to the Physical and Chemical Properties of Anagyrine

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Compound of Interest

Compound Name: Anagyrine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **anagyrine**, a quinolizidine alkaloid. The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

Anagyrine is a tetracyclic quinolizidine alkaloid. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of **Anagyrine**

Identifier	Value
CAS Number	486-89-5
IUPAC Name	(7R,7aR,14R)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][1][2]diazocin-4-one
Molecular Formula	C ₁₅ H ₂₀ N ₂ O
Molecular Weight	244.33 g/mol
SMILES	C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O
InChI Key	FQEQMASDZFXSJI-JHJVBTASA-N

Table 2: Physical Properties of **Anagyrine**

Property	Value	Source
Appearance	Pale yellow glass	[3]
Boiling Point	210-215 °C at 4 mmHg; 260-270 °C at 12 mmHg	[3]
Density	1.22 ± 0.1 g/cm ³	[4]
Solubility	Soluble in water, alcohol, chloroform, DMSO, and methanol. Slightly soluble in ether and benzene.	[3][5]
Optical Rotation	[α] _D ²⁵ = -168° (c = 4.8 in ethanol)	[3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **anagyrine**. While complete spectra are not publicly available, the following information has been compiled from various sources.

Note: Detailed experimental spectra (NMR, IR, MS) with peak assignments are not readily available in the public domain and would typically be found in specialized chemical databases or original research publications. The information below is based on general characterization data.

Table 3: Summary of Spectral Data for **Anagyrine**

Technique	Description
^1H and ^{13}C NMR	Used for the structural elucidation of anagyrine. Specific chemical shifts and coupling constants are not detailed in the available literature.
Infrared (IR) Spectroscopy	The IR spectrum of anagyrine would show characteristic absorption bands for C=O (lactam), C-N, C-H (aliphatic and aromatic), and C=C bonds. A typical IR spectrum for a related lupin alkaloid, tetrahydrorhombifoline, shows an amide carbonyl band at 1620 cm^{-1} and trans-quinolizidine bands (Bohlmann bands) at $2850\text{--}2700\text{ cm}^{-1}$. ^[6]
Mass Spectrometry (MS)	Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak $[\text{M}]^+$ for anagyrine would be observed at m/z 248. ^[6]

Biological Activity and Mechanism of Action

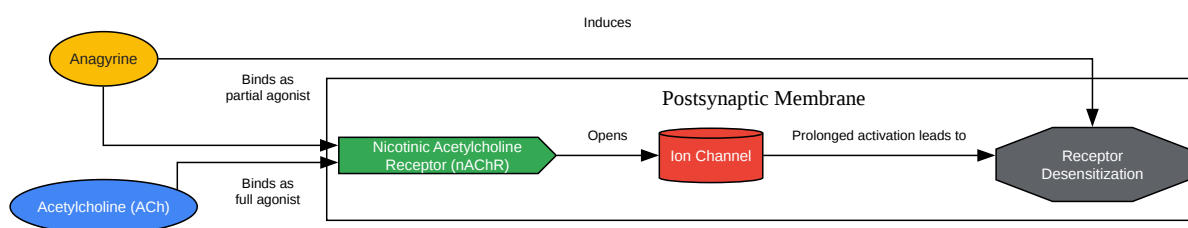
Anagyrine is well-known for its teratogenic effects, causing a condition known as "crooked calf disease" in cattle.^[7] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChR).

Anagyrine acts as a partial agonist and a desensitizer of nAChR.^{[8][9]} This interaction is believed to inhibit fetal movement, leading to congenital deformities.^[8] The alkaloid can directly desensitize these receptors without prior metabolism.^{[8][9]}

Table 4: Pharmacological Activity of **Anagyrine** at Nicotinic Acetylcholine Receptors

Cell Line	Receptor Type	Activity	EC ₅₀ (μM)	DC ₅₀ (μM)
SH-SY5Y	Autonomic nAChR	Partial Agonist & Desensitizer	4.2	6.9
TE-671	Fetal Muscle-type nAChR	Partial Agonist & Desensitizer	231	139

EC₅₀ (Half maximal effective concentration) and DC₅₀ (Half maximal desensitization concentration) values are from studies on cell culture models.[8][9]



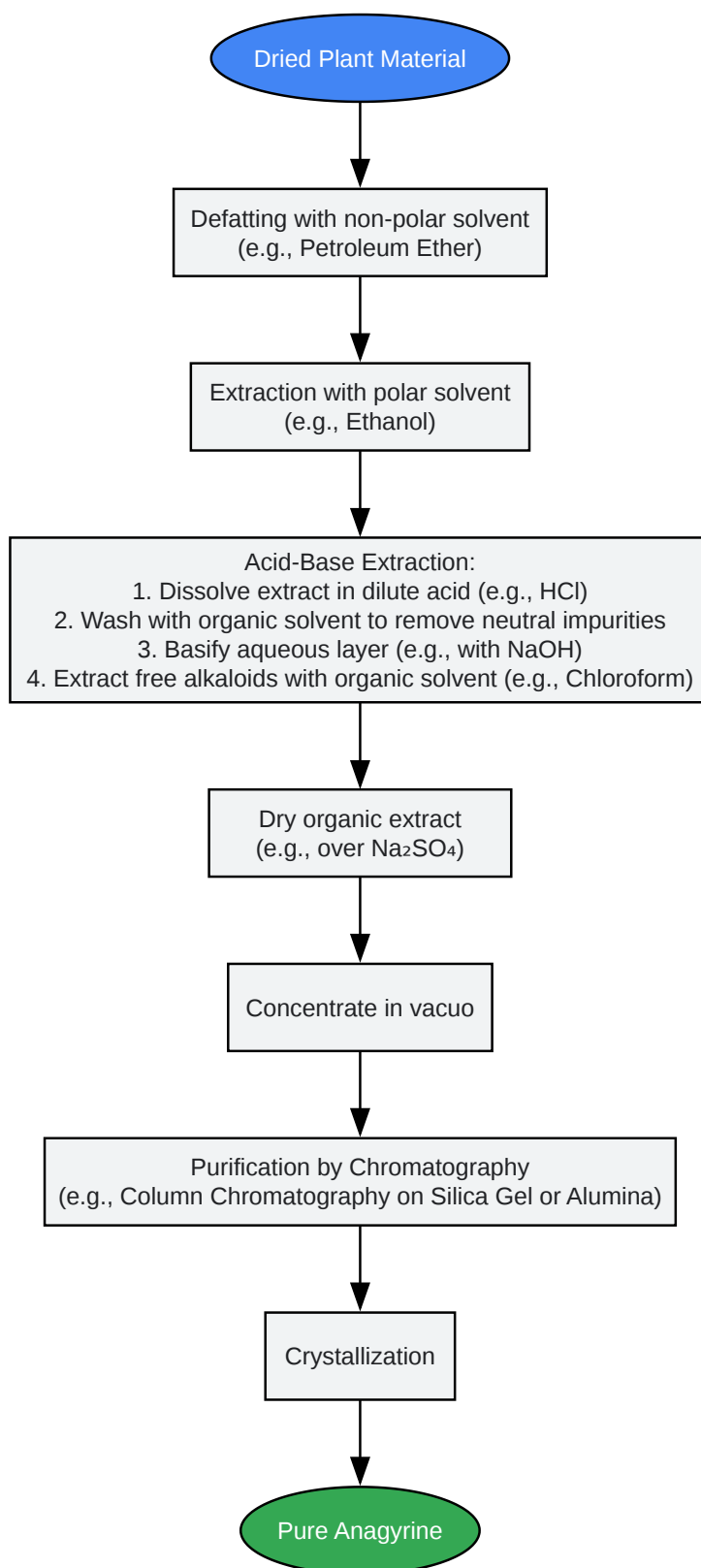
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Anagyrine's interaction with the nicotinic acetylcholine receptor.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and synthesis of **anagyrine** are not readily available in publicly accessible literature. However, general methodologies can be inferred from alkaloid chemistry literature.

A general procedure for extracting alkaloids from plant material involves the following steps.[10] This protocol is not specific to **anagyrine** and would require optimization.



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A generalized workflow for the isolation of alkaloids from plant sources.

The synthesis of **anagryne** has been reported in the chemical literature, but detailed experimental procedures are often proprietary or behind paywalls.[11] The synthesis is complex, involving multiple steps to construct the tetracyclic ring system.

Safety and Handling

Anagryne is a toxic and teratogenic compound.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this substance. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of the chemical, physical, and biological properties of **anagryne**. For more detailed information, researchers are encouraged to consult the primary scientific literature.

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